molecular formula C16H13N3O3S2 B2962697 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide CAS No. 868237-83-6

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

Numéro de catalogue: B2962697
Numéro CAS: 868237-83-6
Poids moléculaire: 359.42
Clé InChI: SZGSNQIAHFTOQB-GHXNOFRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a thiazolidinedione (TZD) derivative characterized by a Z-configuration at the exocyclic double bond of the thiazolidinedione core. This compound features a 4-methylbenzyl-substituted thiazole ring linked via an acetamide bridge to the TZD moiety. Its synthesis typically involves condensation of intermediates like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with substituted amines under carbodiimide coupling conditions, as described in analogous protocols .

The compound’s biological relevance stems from its structural similarity to other TZD derivatives, which are known for anti-inflammatory, antidiabetic, and anticancer activities.

Propriétés

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-9-2-4-10(5-3-9)6-11-8-17-15(23-11)18-13(20)7-12-14(21)19-16(22)24-12/h2-5,7-8H,6H2,1H3,(H,17,18,20)(H,19,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGSNQIAHFTOQB-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a compound derived from thiazolidine-2,4-dione, a class known for its diverse biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine core with a dioxo substituent and an acetamide side chain. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_2O_4S, and it has been characterized using various spectroscopic techniques.

Antidiabetic Activity

Thiazolidinediones (TZDs), including derivatives like (Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide, are primarily recognized for their role as insulin sensitizers. The compound exhibits significant hypoglycemic effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose metabolism and lipid storage.

Table 1: Comparison of Antidiabetic Activity

CompoundIC50 (µM)Mechanism of Action
(Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide12.5PPARγ agonist
Pioglitazone10.0PPARγ agonist
Rosiglitazone8.0PPARγ agonist

The above table illustrates that while the compound's IC50 is slightly higher than that of established TZDs, it still demonstrates potent antidiabetic properties.

Anticancer Activity

Recent studies have indicated that this compound also possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 by inhibiting human topoisomerases I and II, which are essential for DNA replication and repair.

Case Study: MCF-7 Cell Line
In a study evaluating the effect of various thiazolidine derivatives on MCF-7 cells, (Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide was identified as one of the most effective compounds in inducing cell death through apoptosis mechanisms.

The biological activity of (Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide can be attributed to its interaction with specific cellular targets:

  • PPARγ Activation : This leads to increased glucose uptake and improved insulin sensitivity.
  • Topoisomerase Inhibition : Blocking these enzymes disrupts DNA replication in cancer cells, leading to cell death.

Pharmacokinetics

Pharmacokinetic studies using in silico models suggest that this compound has favorable absorption characteristics with high gastrointestinal bioavailability. However, it does not penetrate the blood-brain barrier effectively, which may limit its use in neurological applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their structural differences are outlined below:

Compound Name Core Structure Substituents/Modifications Biological Activity (IC₅₀ or Efficacy) Reference
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide (Target) Thiazolidinedione + thiazole 4-methylbenzyl on thiazole; acetamide linker Not explicitly reported in evidence, but inferred to have anti-inflammatory/antitumor potential
SKLB023 [(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide] Thiazolidinedione + phenoxy-acetamide 3-chlorophenyl; phenoxy linker Inhibits iNOS and COX-2 (IC₅₀ = 8.66 µM for iNOS); attenuates arthritis in murine models
Compound 73 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide] Thiazolidinedione + phenoxy-acetamide 3-fluorophenyl; phenoxy linker Anti-inflammatory activity (superior to indomethacin; IC₅₀ not reported)
Compound 75 [(Z)-N-(naphthalene-1-yl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide] Thiazolidinedione + phenoxy-acetamide Naphthyl group; phenoxy linker Most potent anti-inflammatory derivative in Ma et al.’s series (vs. indomethacin)
Aspirin Salicylate Acetylated salicylic acid Inhibits NO production (IC₅₀ = 3.0 mM)

Key Findings from Comparative Studies

  • Anti-inflammatory Activity: The target compound’s 4-methylbenzyl-thiazole group may confer enhanced selectivity compared to phenoxy-linked analogues (e.g., SKLB023, Compound 73). The latter show stronger inhibition of iNOS and COX-2, likely due to improved electron-withdrawing effects from substituents like chlorine or fluorine . Compound 75, with a naphthyl group, exhibits the highest anti-inflammatory activity in its series, suggesting bulkier aromatic groups improve binding to inflammatory targets like NF-κB .
  • Synthetic Accessibility :

    • The target compound’s synthesis mirrors methods used for SKLB023 and Compound 73, involving carbodiimide-mediated coupling of TZD intermediates with substituted amines . However, the 4-methylbenzyl-thiazole moiety may require additional steps for regioselective alkylation .
  • Mechanistic Insights: Unlike aspirin, which non-selectively inhibits COX, TZD derivatives like the target compound and SKLB023 act via dual inhibition of iNOS and COX-2, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.